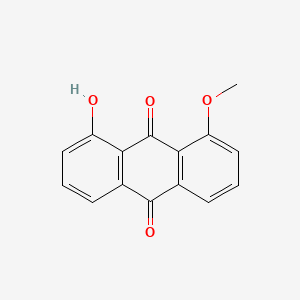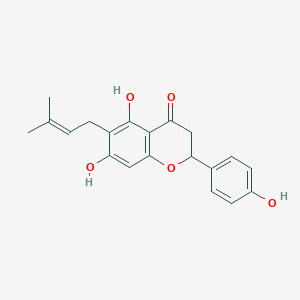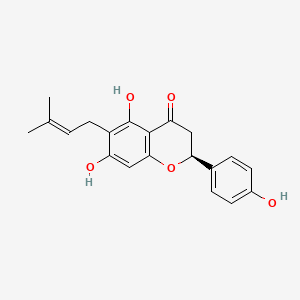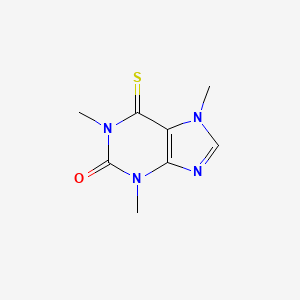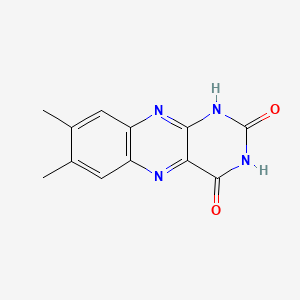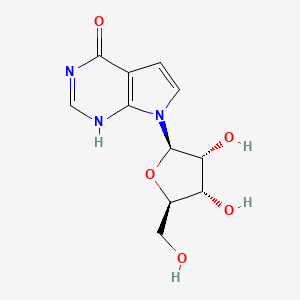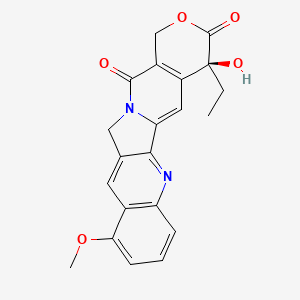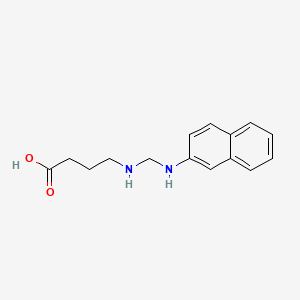
AC1903
Vue d'ensemble
Description
AC1903, également connu sous le nom de N-(2-furanylméthyl)-1-(phénylméthyl)-1H-benzimidazol-2-amine, est un inhibiteur spécifique et sélectif du canal 5 de potentiel récepteur transitoire canonique (TRPC5). Ce composé a montré un potentiel significatif pour protéger les podocytes, qui sont des cellules essentielles dans le système de filtration des reins. This compound a été étudié de manière approfondie pour sa capacité à supprimer la protéinurie sévère et à prévenir la perte de podocytes dans divers modèles animaux de maladie rénale .
Applications De Recherche Scientifique
AC1903 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study TRPC5 channel activity and its role in various physiological processes.
Biology: Investigated for its effects on cellular processes, including calcium signaling and cell survival.
Medicine: Explored as a potential therapeutic agent for treating kidney diseases, particularly those involving podocyte damage and proteinuria.
Industry: Utilized in the development of new drugs targeting TRPC5 channels and related pathways
Safety and Hazards
Mécanisme D'action
Target of Action
AC1903, also known as “1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine”, is a specific and selective inhibitor of Transient Receptor Potential Channel 5 (TRPC5) . TRPC5 is a calcium-permeable nonselective cation channel highly expressed in the brain and kidney .
Mode of Action
This compound interacts with its target, TRPC5, by blocking the channel activity . This blocking action inhibits the influx of calcium ions into the podocytes (a type of kidney cell), which are critical for glomerular filtration . This inhibition prevents the damaging feedback loop involving the activation of a protein called Rac1 .
Biochemical Pathways
The inhibition of TRPC5 by this compound affects the calcium signaling pathway in podocytes . This disruption of calcium signaling leads to a decrease in the production of reactive oxygen species (ROS) induced by angiotensin II . The suppression of ROS production helps protect the podocytes from injury .
Result of Action
The primary result of this compound’s action is the protection of podocytes from injury and death . It suppresses severe proteinuria (a condition characterized by the presence of excess proteins in the urine) and prevents podocyte loss in models of kidney disease . This leads to an improvement in kidney function and a reduction in the symptoms of progressive kidney diseases .
Analyse Biochimique
Biochemical Properties
AC1903 plays a crucial role in biochemical reactions by inhibiting TRPC5 channels. TRPC5 channels are involved in calcium signaling, which is essential for various cellular processes. This compound interacts with TRPC5 channels by binding to their active sites, thereby preventing calcium influx. This inhibition protects podocytes from injury and reduces proteinuria in models of kidney disease . Additionally, this compound has been shown to inhibit other TRPC channels, including TRPC3, TRPC4, and TRPC6, albeit with varying potency .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In podocytes, this compound protects against injury induced by puromycin aminonucleoside (PAN) by stabilizing the cytoskeleton and reducing proteinuria . In cancer cell lines, this compound suppresses the uptake of aminoglycosides and reduces premature termination codon readthrough, highlighting its potential in genetic disorder treatments . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating calcium influx through TRPC channels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TRPC5 channels, leading to the inhibition of calcium influx. This inhibition disrupts the downstream signaling pathways that rely on calcium as a secondary messenger. By preventing calcium entry, this compound stabilizes the actin cytoskeleton in podocytes, thereby protecting them from injury . Additionally, this compound’s interaction with other TRPC channels suggests a broader mechanism of action that may involve multiple calcium-dependent pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained activity in both in vitro and in vivo studies. Long-term administration of this compound in animal models has shown consistent protection of podocytes and reduction in proteinuria
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces proteinuria and protects podocytes without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential off-target interactions with other TRPC channels . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate calcium signaling and cellular homeostasis. The compound interacts with enzymes and cofactors that modulate TRPC channel activity, thereby influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target TRPC channels. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the plasma membrane and endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its therapeutic effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de AC1903 implique la préparation de dérivés de benzimidazole. Les étapes clés comprennent la formation du cycle benzimidazole et la fonctionnalisation subséquente pour introduire les groupes furanylméthyle et phénylméthyle. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Des techniques telles que la cristallisation, la filtration et la chromatographie sont utilisées pour purifier le produit final .
Analyse Des Réactions Chimiques
Types de réactions
AC1903 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former les dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent modifier le cycle benzimidazole ou d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour la recherche et le développement supplémentaires .
Applications de recherche scientifique
This compound possède un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'activité du canal TRPC5 et son rôle dans divers processus physiologiques.
Biologie : Étudié pour ses effets sur les processus cellulaires, notamment la signalisation calcique et la survie cellulaire.
Médecine : Exploré comme agent thérapeutique potentiel pour traiter les maladies rénales, en particulier celles impliquant des dommages aux podocytes et une protéinurie.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les canaux TRPC5 et les voies associées
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement le canal TRPC5. TRPC5 est un canal cationique non sélectif perméable au calcium fortement exprimé dans le cerveau et les reins. En bloquant l'activité de TRPC5, this compound empêche l'afflux d'ions calcium dans les podocytes, protégeant ainsi ces cellules des dommages et réduisant la protéinurie. Le composé ne présente aucun effet significatif sur les courants TRPC4 ou TRPC6 et n'affiche aucun effet hors cible dans les essais de profilage des kinases .
Comparaison Avec Des Composés Similaires
Composés similaires
ML204 : Un autre inhibiteur de TRPC5 avec une puissance similaire.
Pico145 : Un inhibiteur sélectif des canaux TRPC1/4/5.
SAR7334 : Un inhibiteur sélectif des canaux TRPC3/6/7.
Unicité de AC1903
This compound est unique en raison de sa forte sélectivité pour TRPC5 et de sa capacité à protéger les podocytes sans affecter TRPC4 ou TRPC6. Cette spécificité en fait un outil précieux pour étudier les voies associées à TRPC5 et développer des thérapies ciblées pour les maladies rénales .
Propriétés
IUPAC Name |
1-benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECUWHDVQIITIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831234-13-0 | |
| Record name | 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


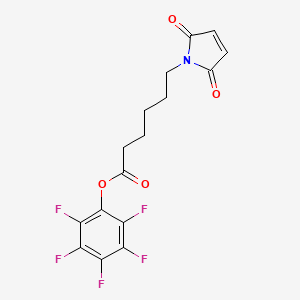
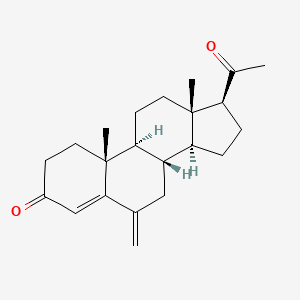
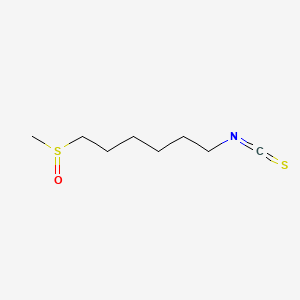
![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)
